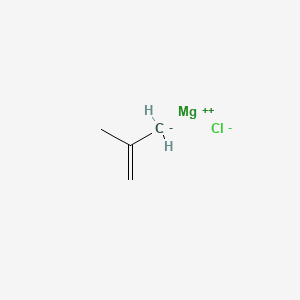
magnesium;2-methanidylprop-1-ene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methanidylprop-1-ene;chloride, also known as 2-methylallylmagnesium chloride, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C4H7ClMg and is typically used in solution form, often in tetrahydrofuran (THF).
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-methanidylprop-1-ene;chloride is prepared by the reaction of magnesium metal with 2-chloro-2-methylpropene in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
Mg+ClCH2C(CH3)=CH2→ClMgCH2C(CH3)=CH2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of high-purity magnesium and anhydrous solvents is crucial. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidylprop-1-ene;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Undergoes halogen-metal exchange with alkyl and aryl halides.
Electrophiles: Reacts with electrophiles such as carbon dioxide to form carboxylic acids.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Hydrocarbons: Formed from coupling reactions with various electrophiles.
Scientific Research Applications
Magnesium;2-methanidylprop-1-ene;chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Serves as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of magnesium;2-methanidylprop-1-ene;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is influenced by the nature of the solvent and the presence of coordinating ligands.
Comparison with Similar Compounds
Magnesium;2-methanidylprop-1-ene;chloride is similar to other Grignard reagents such as phenylmagnesium bromide and methylmagnesium chloride. it is unique in its ability to form stable intermediates with certain substrates, making it particularly useful in specific synthetic applications. Similar compounds include:
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Methylmagnesium Chloride: Employed in the formation of methylated products.
Ethylmagnesium Bromide: Utilized in the synthesis of ethylated derivatives.
Conclusion
This compound is a versatile organomagnesium compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique reactivity and ability to form stable intermediates make it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
magnesium;2-methanidylprop-1-ene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBKPRFPDSTNT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














